2-(1-methyl-1H-pyrazol-5-yl)pyridine
CAS No.: 938066-21-8
Cat. No.: VC3808498
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 938066-21-8 |
---|---|
Molecular Formula | C9H9N3 |
Molecular Weight | 159.19 g/mol |
IUPAC Name | 2-(2-methylpyrazol-3-yl)pyridine |
Standard InChI | InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 |
Standard InChI Key | PKAIICPQAWUHEE-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C2=CC=CC=N2 |
Canonical SMILES | CN1C(=CC=N1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound consists of a pyridine ring (CHN) linked to a 1-methyl-1H-pyrazol-5-yl group. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, one of which is methylated at the 1-position. Key structural features include:
-
Bond Angles and Distances: X-ray crystallography of analogous compounds, such as 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, reveals dihedral angles between pyrazolyl and pyridyl rings ranging from 67.9° to 85.2°, influencing steric and electronic interactions .
-
Tautomerism: The pyrazole ring exhibits tautomerism, though methylation at the 1-position stabilizes the 1H-pyrazole form, reducing dynamic behavior .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 159.19 g/mol | |
CAS Number | 938066-21-8 | |
Appearance | White crystalline powder | |
Purity | ≥95% |
Synthesis and Manufacturing Pathways
Cross-Coupling Reactions
A prominent synthesis route involves Stille cross-coupling, where halogenated pyridines react with pyrazole stannanes. For example, 5-chloro-2,3-difluoropyridine couples with 3-methyl-5-(tributylstannyl)isoxazole in the presence of palladium catalysts (e.g., Pd(OAc)) and ligands like XPhos, yielding intermediates that are further functionalized . This method achieves moderate yields (52–60%) and is scalable for industrial production .
Cyclization and Functionalization
Alternative approaches utilize hydrazine cyclization. For instance, 2-(1-methyl-1H-pyrazol-5-yl)phenol is synthesized via cyclization of 1-(2-hydroxyphenyl)-3-(1-methylhydrazinyl)-2-propen-1-one with methylhydrazine in pyridine, achieving 95% yield . Adapting this method to pyridine systems could involve similar dehydrative cyclization steps.
Boronic Acid-Mediated Coupling
The use of (1-methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0) in Suzuki-Miyaura couplings offers a streamlined pathway. This boronic acid derivative reacts with halogenated pyridines under palladium catalysis, enabling efficient C–C bond formation .
Physical and Chemical Properties
Solubility and Stability
2-(1-Methyl-1H-pyrazol-5-yl)pyridine exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies recommend storage at room temperature in inert atmospheres to prevent degradation .
Spectroscopic Data
-
H NMR (DMSO-d): Peaks at δ 8.52–8.59 (pyridyl protons), 7.07 (pyrazolyl proton), and 2.31 ppm (methyl group) .
-
IR Spectroscopy: Stretching vibrations at 1600–1500 cm (C=N) and 3100–2900 cm (C–H aromatic) .
Applications in Pharmaceutical Chemistry
Kinase Inhibition
The compound’s pyridine-pyrazole scaffold is integral to kinase inhibitors. For example, AMG 337, a MET kinase inhibitor, incorporates a related structure and demonstrates nanomolar potency (IC = 3 nM) . The methyl group enhances metabolic stability by reducing oxidative demethylation, as evidenced by improved unbound clearance (Cl = 1.9 L/h/kg in rats) .
Ligand Design in Coordination Chemistry
In metal-organic frameworks (MOFs), 2-(1-methyl-1H-pyrazol-5-yl)pyridine acts as a tridentate ligand, coordinating to Zn(II) and Fe(II) centers. For instance, Zn(II) complexes with similar ligands exhibit distorted octahedral geometries, with applications in photoluminescence and catalysis . Iron(II) complexes show spin-crossover behavior, relevant to molecular switching devices .
Role in Material Science
Catalytic Applications
Zinc complexes incorporating pyrazole-pyridine ligands demonstrate efficacy in transfer hydrogenation. For example, [Zn(HL)(seb)(HO)] catalyzes ketone reduction with turnover frequencies (TOF) exceeding 500 h .
Photoluminescent Materials
Ligands like 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine form Zn(II) complexes with intense blue emission (λ = 450 nm), attributed to ligand-centered transitions . Such properties are exploitable in OLEDs and sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume